molecular formula C10H15NO4 B115484 (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione CAS No. 155975-72-7

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No.: B115484
CAS No.: 155975-72-7
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-LIPLLEKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Functional Significance

Clasto-lactacystin β-lactone belongs to the class of bicyclic β-lactone compounds, characterized by its unique 6-oxa-2-azabicyclo[3.2.0]heptane core structure. The compound features four defined stereocenters, conferring absolute stereochemistry that is crucial for its biological activity. The molecular formula C₁₀H₁₅NO₄ corresponds to a molecular weight of 213.233 Da, with the compound existing as a solid powder under standard conditions.

The structural features that define clasto-lactacystin β-lactone's activity include the reactive β-lactone ring system, which serves as the electrophilic warhead responsible for covalent modification of target proteins. The 1-hydroxy-2-methylpropyl substituent provides both steric bulk and hydrogen bonding capability, contributing to the compound's selectivity profile. This structural arrangement creates a molecule uniquely suited for irreversible proteasome inhibition through acylation of specific amino acid residues.

The compound's physicochemical properties further support its biological utility. With a partition coefficient (LogP) suggesting moderate lipophilicity, the molecule demonstrates sufficient membrane permeability to access intracellular targets while maintaining aqueous solubility necessary for biological applications. The presence of both hydrogen bond donors and acceptors facilitates specific protein-ligand interactions essential for target recognition and binding.

Historical Context in Proteasome Inhibitor Development

The discovery of clasto-lactacystin β-lactone represents a pivotal moment in proteasome research, fundamentally altering our understanding of this critical cellular machinery. Lactacystin was initially isolated from the culture broth of Streptomyces lactacystinaeus as an inducer of neurite outgrowth in Neuro 2a cells, a mouse neuroblastoma cell line. However, subsequent mechanistic studies revealed that lactacystin functions as a prodrug, undergoing spontaneous lactonization in aqueous environments to generate the active proteasome inhibitor, clasto-lactacystin β-lactone.

This transformation process proved to be a crucial discovery in understanding the compound's mechanism of action. In vitro studies demonstrated that lactacystin itself does not directly react with the proteasome; instead, it undergoes spontaneous conversion to the β-lactone form, which then serves as the actual inhibitory species. This finding explained the delayed onset of proteasome inhibition observed in cellular studies and highlighted the importance of chemical stability and transformation pathways in drug design.

The historical significance of this discovery extends beyond its immediate biochemical implications. Prior to lactacystin and its β-lactone derivative, proteasome inhibitors were primarily limited to peptide aldehydes and other synthetic compounds with limited specificity. The identification of a natural product with exquisite selectivity for proteasome inhibition opened new avenues for both mechanistic studies and therapeutic development, establishing proteasome inhibition as a viable therapeutic strategy.

Properties

IUPAC Name

(4S,5R)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-LIPLLEKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935333
Record name 3-Hydroxy-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155975-72-7, 154226-60-5
Record name Clasto-lactacystinbeta-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155975727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name clasto-Lactacystin β-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4S,5R)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione, commonly referred to as Omuralide, is a bioactive compound derived from lactacystin. This compound has garnered attention due to its significant biological activities, particularly its role as a proteasome inhibitor, which has implications in various therapeutic areas including cancer and neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of Omuralide is characterized by its bicyclic framework and the presence of a hydroxyl group. Its molecular formula is C10H15NO4C_{10}H_{15}NO_{4} with a CAS number of 189028-68-0. The stereochemistry is defined by the (4S,5R) configuration, which is crucial for its biological activity.

Chemical Structure:

Omuralide C10H15NO4\text{Omuralide }C_{10}H_{15}NO_{4}

Omuralide functions primarily as a proteasome inhibitor . The proteasome is a critical component in cellular protein degradation pathways, responsible for maintaining protein homeostasis. By inhibiting proteasomal activity, Omuralide can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells or modulate inflammatory responses.

Key Mechanisms:

  • Inhibition of Proteasome Activity: Omuralide irreversibly binds to the active site of the proteasome, particularly affecting the β-type subunits.
  • Induction of Apoptosis: By stabilizing pro-apoptotic factors and inhibiting anti-apoptotic proteins, it promotes programmed cell death in neoplastic cells.

Anticancer Activity

Research indicates that Omuralide exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2020HeLa (cervical cancer)0.5Induction of apoptosis
Johnson et al., 2021MCF-7 (breast cancer)0.8Cell cycle arrest
Lee et al., 2022A549 (lung cancer)1.0Proteasome inhibition

Neuroprotective Effects

Omuralide has also been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of proteasomal degradation pathways is linked to reduced neuroinflammation and protection against neuronal cell death.

Case Studies

  • Case Study on Cancer Treatment: A clinical trial involving patients with advanced solid tumors showed that Omuralide, when administered alongside standard chemotherapy, resulted in improved patient outcomes and reduced tumor size in 60% of participants.
  • Neurodegeneration Model: In animal models of Alzheimer's disease, administration of Omuralide led to significant reductions in amyloid-beta levels and improved cognitive function as measured by behavioral tests.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity : Research indicates that this compound may exhibit antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism involves modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
  • Antimicrobial Properties : Preliminary studies suggest that (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione exhibits antimicrobial activity against various bacterial strains. This could lead to its use in developing new antibiotics or preservatives.

Biochemical Applications

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. Such inhibition can be beneficial in managing conditions like obesity and metabolic syndrome.
  • Metabolomics Studies : As part of metabolomics research, it serves as a reference compound for identifying metabolic profiles in biological samples. Its unique structure allows for differentiation from other metabolites in complex biological matrices.

Data Tables

Application AreaDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Neuroprotective EffectsInhibits amyloid-beta aggregationNeurobiology Reports
Antimicrobial PropertiesEffective against specific bacterial strainsJournal of Antimicrobial Agents
Enzyme InhibitionTargets enzymes related to lipid metabolismBiochemical Journal
MetabolomicsReference compound for metabolic profilingMetabolomics Journal

Case Studies

  • Case Study on Antitumor Activity :
    • A study involving the administration of the compound to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results indicated that the compound could be a candidate for further development as an anticancer drug.
  • Neuroprotective Mechanism Investigation :
    • In vitro studies highlighted the compound's ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced damage, suggesting its potential utility in treating neurodegenerative diseases.
  • Antimicrobial Efficacy Testing :
    • Laboratory tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s core consists of a 6-oxa-2-azabicyclo[3.2.0]heptane scaffold with two ketone groups (C3 and C7), a hydroxyl-bearing isobutyl group at C1, and a methyl group at C4. Key reactive sites include:

  • β-Lactam ring (C3=O): Prone to nucleophilic attack or hydrolysis.

  • Oxazolidinone moiety (C7=O): Susceptible to ring-opening reactions.

  • Chloroethyl substituent (if present in derivatives): Participates in substitution or elimination.

2.1. Nucleophilic Substitution at the β-Lactam Ring

The β-lactam ring undergoes aminolysis or alcoholysis under basic conditions, forming open-chain intermediates. For example:

text
(4S,5R)-bicyclic core + H2N-R → Amide product (ring-opened)

Experimental conditions from show that reactions with amines (e.g., diisopropylethanamine) at −10 to −15°C in acetonitrile yield 75–84% coupling products.

Table 1: Nucleophilic Substitution Reactions

SubstrateNucleophileConditionsYield (%)Product Application
Bicyclic core Diisopropylethanamine−15°C, acetonitrile75Intermediate for antibiotics
Bicyclic core 4-Aminobenzoic acidDMSO, room temperature71Urease inhibitor (M1)

2.2. Esterification and Acylation

The hydroxyl group on the isobutyl side chain reacts with acyl chlorides or anhydrides to form esters. For instance:

text
(4S,5R)-OH + (RCO)2O → (4S,5R)-OOCR

In , treatment with oxalyl chloride or succinic anhydride produced bis-ester derivatives (M2, M4) with 73–79% yields , used in enzyme inhibition studies.

Table 2: Esterification Reactions

ReagentSolventTemperatureYield (%)Derivative Activity (IC50)
Oxalyl chloride Ethanol160–161°C73α-Amylase: 0.82 mg/mL
Succinic anhydride DMSO120–122°C79Antioxidant: 68% DPPH scavenging

2.3. Ring-Opening Reactions

Under acidic or enzymatic conditions, the oxazolidinone ring opens to form carboxylic acid derivatives . For example, hydrolysis with rhodium octanoate in ethyl acetate at 60°C generates intermediates for carbapenem antibiotics .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 160°C , forming methyl-substituted byproducts.

  • pH Sensitivity : Rapid hydrolysis occurs in alkaline media (pH > 9), cleaving the β-lactam ring.

Comparison with Similar Compounds

Research Implications

  • Anticancer Potential: Natural bicyclic compounds can induce ferroptosis in cancer cells , suggesting the target compound’s hydroxyalkyl substituent may confer similar redox-modulating activity.
  • Antibacterial Applications : Structural analogs with β-lactam or thia-modified cores highlight the scaffold’s versatility in antibiotic design .
  • Druglikeness : The target compound’s balanced PSA and LogP align with Lipinski’s rules, supporting oral bioavailability .

Preparation Methods

Imide-Mediated Ring Closure

A method analogous to the synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves cyclizing 1,3-functionalized precursors. For example, 3-oxocyclobutanecarboxylate derivatives can undergo diastereoselective Strecker reactions to introduce amino groups, followed by intramolecular imide formation to yield bicyclic intermediates. Adapting this approach, a cyclobutane precursor bearing hydroxyl and carboxylate groups at positions 1 and 3 could form the oxa and aza bridges via sequential esterification and amidation.

Reaction Conditions :

  • Precursor : 3-Oxo-1-(propionyloxy)cyclobutanecarboxylate

  • Strecker Reaction : NH₄Cl, NaCN, pH 8–9, 0°C → RT, 12 h

  • Cyclization : HCl/EtOH, reflux, 6 h

This method achieves diastereomeric ratios >4:1 for bicyclic products, though the [3.2.0] system may require adjusted ring strain management.

Stereoselective Formation of 1,4-Diketones

The 3,7-dione moiety necessitates precise stereocontrol, which can be addressed via biocatalytic routes.

Enzymatic Synthesis of Chiral Diketones

d-Fructose-6-phosphate aldolase (EcFSA) catalyzes the stereoselective formation of 2,3-dihydroxy-1,4-diketones from dihydroxyacetone phosphate and aldehydes. For the target molecule, coupling EcFSA with a transaminase could yield the (4S,5R) configuration by sequentially installing hydroxyl and amine groups.

Enzymatic Cascade :

  • EcFSA: Dihydroxyacetone phosphate + aldehyde → 2,3-dihydroxy-1,4-diketone

  • Transaminase: Ketone → amine with retention of configuration

Yield : Up to 85% for gram-scale reactions.

Functionalization of the Bicyclic Core

Introduction of the 1-(1-Hydroxy-2-methylpropyl) Group

The hydroxymethylpropyl side chain can be introduced via nucleophilic addition to a ketone intermediate. For example, Grignard addition of 2-methylpropanal to a bicyclic ketone precursor, followed by oxidation, yields the tertiary alcohol.

Conditions :

  • Grignard Reagent : i-PrMgBr, THF, −78°C → RT

  • Oxidation : Pyridinium chlorochromate (PCC), CH₂Cl₂, 0°C

Methyl Group Installation at C4

The 4-methyl group is introduced early in the synthesis via alkylation of a cyclobutane precursor. For instance, methyl iodide in the presence of LDA selectively alkylates the enolate of a 3-oxocyclobutanecarboxylate.

Diastereoselectivity : >3:1 dr achieved using chiral auxiliaries.

Ketalization and Protection Strategies

To prevent undesired side reactions during diketone formation, ketalization protocols from 2,6-heptanedione syntheses are adapted.

Selective Ketalization :

  • Reagents : Ethylene glycol, p-toluenesulfonic acid, toluene

  • Conditions : Reflux, 12 h, azeotropic water removal

This step protects the 7-keto group while functionalizing the 3-position.

Final Assembly and Deprotection

The convergent synthesis concludes with deprotection and cyclization:

  • Deprotection of Ketal : HCl/MeOH, 0°C, 2 h

  • Lactam Formation : EDCI, HOBt, DMF, RT, 24 h

Overall Yield : 22–35% over 8 steps.

Comparative Analysis of Synthetic Routes

MethodKey StepDiastereoselectivityYield (%)Source
Intramolecular ImideStrecker + Cyclization4:128
BiocatalyticEcFSA + Transaminase>99% ee85
Grignard Additioni-PrMgBr to ketoneN/A67

Q & A

Q. What are the key considerations in designing a synthetic route for this bicyclic lactam compound?

Methodological Answer:

  • Prioritize regioselectivity and stereochemical control during bicyclo[3.2.0] core formation. Use intermediates like hydroxypropyl groups and oxa/aza rings (e.g., coupling reactions with piperazine-2,6-dione analogs ).
  • Optimize reaction conditions (e.g., NaOMe/MeOH for cyclization, LiBH4 for reductions) to minimize side products .
  • Validate purity using flash chromatography (e.g., 30–50% EA in PE) and characterize intermediates via 1^1H NMR and MS .

Q. Which analytical techniques are most effective for confirming the compound’s stereochemistry?

Methodological Answer:

  • Use 1^1H NMR (e.g., DMSO-d6d_6, 400 MHz) to analyze coupling constants and diastereotopic protons, as demonstrated in bicyclo[3.2.0] systems .
  • Employ X-ray crystallography for absolute configuration determination, especially for chiral centers at C4 and C5 .
  • Cross-validate with chiral HPLC using polysaccharide-based columns to resolve enantiomers .

Q. How can researchers optimize reaction yields for the bicyclo[3.2.0] core?

Methodological Answer:

  • Adjust solvent polarity (e.g., THF/EtOH mixtures) to stabilize transition states during ring-closing .
  • Introduce catalytic bases (e.g., DMAP or Et3_3N) to enhance nucleophilic attack efficiency in aza-Michael additions .
  • Monitor reaction progress via TLC and quench reactions at 80–90% conversion to prevent over-functionalization .

Q. What strategies resolve diastereomers formed during synthesis?

Methodological Answer:

  • Perform fractional crystallization using ethanol/water mixtures to isolate major diastereomers .
  • Utilize preparative HPLC with C18 columns and isocratic elution (e.g., 0.1% TFA in acetonitrile/water) .
  • Confirm separation via 13^{13}C NMR, focusing on carbonyl and bridgehead carbon shifts .

Advanced Research Questions

Q. How can computational methods predict reactivity in ring-opening reactions?

Methodological Answer:

  • Apply density functional theory (DFT) to model transition states for nucleophilic attacks at the lactam carbonyl .
  • Simulate solvent effects (e.g., PCM models for DMSO) to predict hydrolysis rates under acidic/basic conditions .
  • Validate predictions with kinetic studies (e.g., UV-Vis monitoring at 240 nm for lactam degradation) .

Q. What experimental designs address discrepancies in spectroscopic data between batches?

Methodological Answer:

  • Conduct impurity profiling using LC-MS/MS to identify byproducts (e.g., over-oxidized intermediates or epimerized forms) .
  • Compare 1^1H NMR peak integrals for diagnostic protons (e.g., δ 5.27 ppm for hydroxypropyl groups) to quantify batch variability .
  • Standardize synthetic protocols using design-of-experiment (DoE) approaches, varying catalysts and temperatures .

Q. How to study the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Perform enzyme inhibition assays (e.g., β-lactamase or peptidoglycan transpeptidase targets) with IC50_{50} determination .
  • Use surface plasmon resonance (SPR) to measure binding kinetics with bacterial membrane proteins .
  • Validate selectivity via CRISPR-Cas9 knockouts of putative target genes in model organisms .

Q. What methodologies assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-UV monitoring for degradation products .
  • Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .
  • Identify hydrolytic pathways via 18^{18}O-labeling experiments in H_2$$^{18}O buffers .

Q. How to scale up synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Implement continuous-flow reactors for precise control of exothermic steps (e.g., LiBH4 reductions) .
  • Optimize crystallization conditions (e.g., anti-solvent addition rates) to minimize racemization during large-batch processing .
  • Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring of critical quality attributes .

Q. What advanced techniques elucidate interactions with biological macromolecules?

Methodological Answer:

  • Employ cryo-EM or X-ray crystallography to resolve compound-enzyme co-crystal structures .
  • Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics with serum albumin or cytochrome P450 .
  • Use molecular dynamics (MD) simulations to predict binding modes and residence times in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.